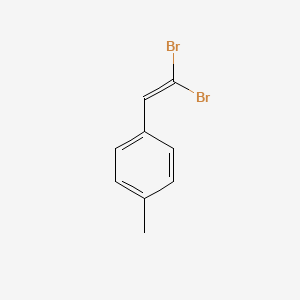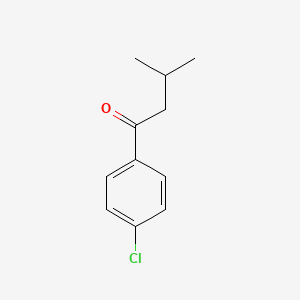
1-(4-Chlorophenyl)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anti-allergic Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . These derivatives exhibited significant effects on both allergic asthma and allergic itching .
- Methods of Application: The target compounds were designed and synthesized. Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long .
- Results: Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching. Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug . Meanwhile, in the test of allergic itching, five of the 19 compounds have more potent activities than levocetirizine .
Serotonin Receptor Agonist
- Scientific Field: Pharmacology
- Application Summary: 1-(4-Chlorophenyl)piperazine is used as a 5-HT-1 serotonin receptor agonist . It is also used as a pharmaceutical intermediate .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this application were not specified in the source .
Anti-inflammatory Activities
- Scientific Field: Medicinal Chemistry
- Application Summary: Certain indole derivatives, such as 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine, have shown significant anti-inflammatory activities .
- Methods of Application: These compounds were synthesized and tested for their anti-inflammatory activities using paw edema and acetic acid-induced writhings .
- Results: The compounds showed 87.4% and 88.2% inflammation inhibition using paw edema, and 78.5% and 76.6% inhibition of acetic acid-induced writhings .
Pharmaceutical Intermediate
- Scientific Field: Pharmacology
- Application Summary: 1-(4-Chlorophenyl)piperazine is used as a pharmaceutical intermediate .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this application were not specified in the source .
Ferroelectric Applications in Semiconductors
- Scientific Field: Materials Science
- Application Summary: Hybrid organic–inorganic perovskite (HOIP) ferroelectrics, which have a flexible structure, provide a new method to optimize the ferroelectric performance and bandgap . This compound is used in the development of light-emitting devices .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of this application were not specified in the source .
Fluorescent Probe for Metal Ion Detection
- Scientific Field: Analytical Chemistry
- Application Summary: A compound, 3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole, was synthesized and used as a metal ion fluorescent probe . It has excellent selectivity for Ag+ detection .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The crystal structure of the compound was presented and formed racemic crystals .
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNNXOZSXWBSSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466118 |
Source


|
| Record name | 1-(4-Chlorophenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-methylbutan-1-one | |
CAS RN |
71573-93-8 |
Source


|
| Record name | 1-(4-Chlorophenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

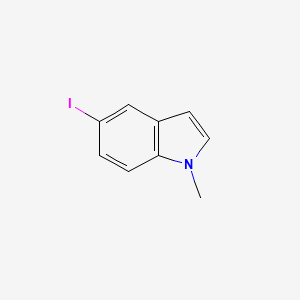
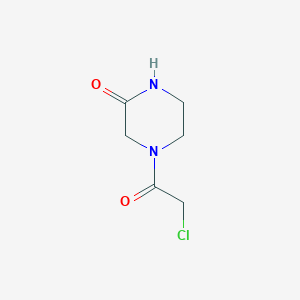
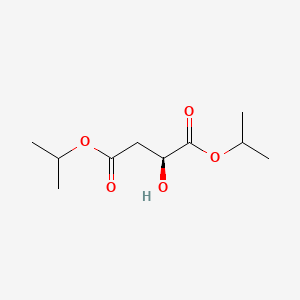
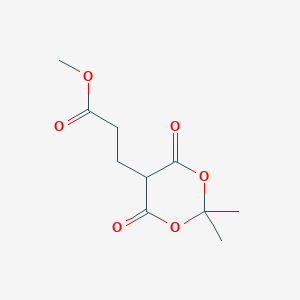
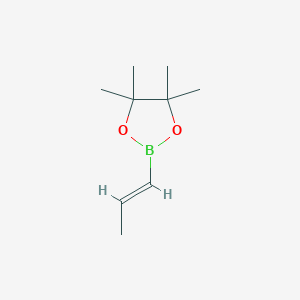
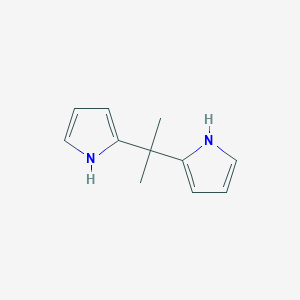
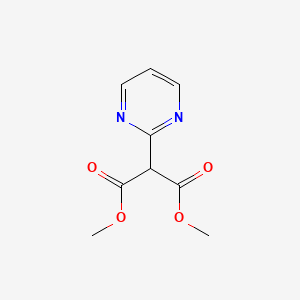
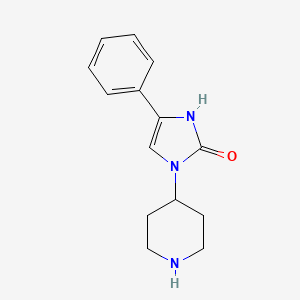
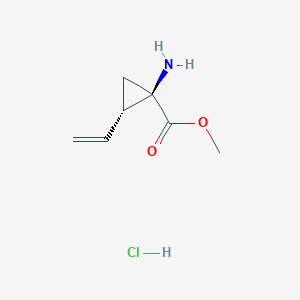
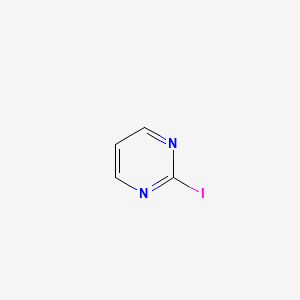
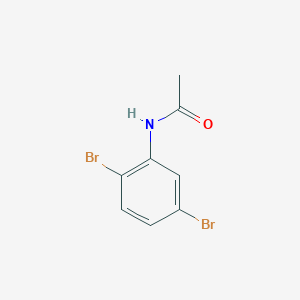
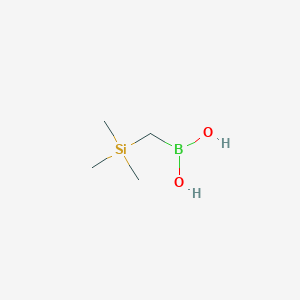
![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B1354139.png)
